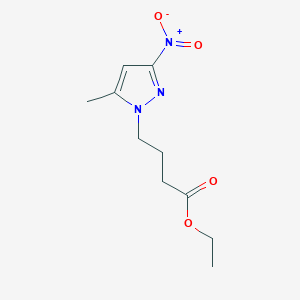![molecular formula C13H21NO5 B2805155 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid CAS No. 2089651-08-9](/img/structure/B2805155.png)
7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (BOC) protecting group, a 2-oxa-7-azaspiro[4.4]nonane ring system, and a carboxylic acid functional group. The presence of the BOC group makes it particularly useful in organic synthesis, as it can protect amines from unwanted reactions during complex synthetic processes.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Alternatively, protection can be achieved in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base.
Formation of the Spiro System: The spirocyclic structure can be synthesized through a series of cyclization reactions, often involving the use of strong bases or specific catalysts to promote ring closure.
Carboxylic Acid Functionalization: The carboxylic acid group can be introduced through oxidation reactions, typically using reagents like potassium permanganate or chromic acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring that reaction conditions are optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The carboxylic acid group can be introduced through oxidation reactions.
Reduction: Reduction reactions can be employed to modify the spirocyclic structure or other functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce various substituents onto the spirocyclic ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, hydrogenation catalysts.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used to study biological systems, as its structural complexity allows for the exploration of molecular interactions and pathways.
Industry: Its use in the synthesis of advanced materials and polymers highlights its industrial relevance.
Wirkmechanismus
The mechanism by which 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, the BOC group protects amines from unwanted reactions, while the spirocyclic structure can interact with various biological targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound's behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
BOC-protected amino acids: These compounds share the BOC protecting group but differ in their core structures.
Spirocyclic compounds: Other spirocyclic compounds may have different ring sizes or substituents, leading to varied properties and applications.
Uniqueness: 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[44]nonane-9-carboxylic acid is unique due to its combination of a BOC group, a spirocyclic structure, and a carboxylic acid group
Eigenschaften
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-9(10(15)16)13(7-14)4-5-18-8-13/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWCZFNRYUVTEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCOC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2805080.png)
![(2Z)-3-(4-chlorophenyl)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]prop-2-enenitrile](/img/structure/B2805081.png)
![4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2805082.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2805083.png)


![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2805087.png)

![(E)-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2805089.png)
![ethyl (4Z)-4-({[(2-chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate](/img/structure/B2805093.png)
